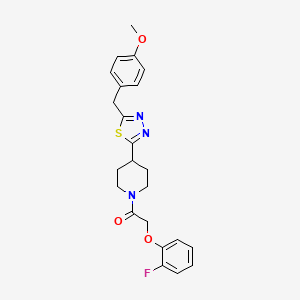

2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3S/c1-29-18-8-6-16(7-9-18)14-21-25-26-23(31-21)17-10-12-27(13-11-17)22(28)15-30-20-5-3-2-4-19(20)24/h2-9,17H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUKSOGPRQQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone generally involves multiple steps, each requiring precise conditions and reagents:

Formation of the Fluorophenoxy Group: : The initial step involves the preparation of the 2-fluorophenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the 2-(2-fluorophenoxy)ethanone.

Preparation of the Thiadiazole Intermediate: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and thiosemicarbazides under acidic or basic conditions.

Formation of the Piperidine Derivative: : The piperidine ring is introduced by reacting the thiadiazole intermediate with a 4-substituted piperidine in the presence of coupling reagents such as EDCI or DCC.

Final Coupling: : The final step involves coupling the 2-(2-fluorophenoxy)ethanone with the 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine using reagents such as palladium catalysts or other appropriate coupling agents.

Industrial Production Methods

In an industrial setting, the production process would be scaled up, requiring optimization for yield, purity, and cost-efficiency. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and advanced purification methods like column chromatography or crystallization might be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The methoxybenzyl and piperidine groups can undergo oxidation to yield corresponding aldehydes, ketones, or carboxylic acids.

Reduction: : The ketone and possibly the thiadiazole can be reduced to alcohols or amines, respectively.

Substitution: : The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.

Reduction: : Sodium borohydride, lithium aluminum hydride under anhydrous conditions.

Substitution: : Nucleophiles like amines, alcohols under heat or in the presence of catalysts.

Major Products

Oxidation: : Corresponding aldehydes, ketones, or carboxylic acids.

Reduction: : Corresponding alcohols or amines.

Substitution: : Various substituted phenoxy derivatives.

Scientific Research Applications

Anticonvulsant Activity

A series of compounds related to the structure of 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone have been synthesized and screened for anticonvulsant properties. In particular, derivatives containing the oxadiazole moiety have shown significant anticonvulsant activity in various models, suggesting potential therapeutic applications in epilepsy treatment .

Antipsychotic Potential

Research indicates that compounds with similar structural features may exhibit antipsychotic effects. For instance, modifications of piperidine-based compounds have demonstrated efficacy as atypical dopamine D-2 antagonists. These findings suggest that related compounds could be explored further for their neuropharmacological properties .

Anticancer Properties

Compounds featuring thiadiazole and oxadiazole rings have been investigated for their chemopreventive and chemotherapeutic effects against cancer. Studies indicate that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The synthesis of various derivatives has revealed promising antimicrobial properties. Compounds derived from thiadiazole structures have shown effectiveness against a range of bacterial strains, indicating their potential as new antimicrobial agents .

Case Study 1: Anticonvulsant Screening

In a study published in PubMed, researchers synthesized a series of oxadiazole derivatives and evaluated their anticonvulsant activities using the PTZ (Pentylenetetrazol) model. The most promising compound exhibited a significant reduction in seizure frequency compared to controls, indicating its potential for further development as an anticonvulsant agent .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiadiazole derivatives demonstrated superior activity against Escherichia coli and Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exerts its effects varies depending on its application:

Molecular Targets: : It can interact with various enzymes or receptors, influencing biological pathways.

Pathways Involved: : Potentially influences oxidative stress pathways, signal transduction cascades, or metabolic processes.

Comparison with Similar Compounds

Comparison and Uniqueness

This compound is unique due to the presence of multiple functional groups which can engage in various chemical reactions, making it versatile for multiple applications. Similar compounds might include:

2-(2-Chlorophenoxy)-1-(4-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

2-(2-Bromophenoxy)-1-(4-(5-(4-ethoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

2-(2-Methoxyphenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

These compounds vary in the halogen or alkyl group attached to the phenyl ring, which can significantly alter their reactivity and applications.

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

- Molecular Formula : C21H22FN3O3

- Molecular Weight : 373.42 g/mol

The presence of the 1,3,4-thiadiazole ring is significant as it contributes to the biological activity of the compound. Thiadiazole derivatives have been shown to exhibit a wide range of pharmacological properties including anticancer and antimicrobial activities .

Anticancer Properties

Research indicates that derivatives of thiadiazole exhibit promising anticancer activity. For instance, studies have shown that compounds containing the thiadiazole scaffold can significantly decrease the viability of various cancer cell lines. The following table summarizes some key findings related to thiadiazole derivatives:

The compound under discussion may exhibit similar mechanisms due to its structural similarities with other active thiadiazole derivatives.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that they possess significant activity against both bacterial and fungal pathogens. The following table illustrates some examples:

These findings suggest that the compound may also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts. For example:

- Anticancer Activity : A study by Yang et al. demonstrated that a series of thiadiazole derivatives showed significant cytotoxicity against human leukemia and solid tumor cell lines . The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Efficacy : Research conducted by Maddila et al. indicated that certain thiadiazole compounds exhibited strong antibacterial effects against Gram-positive bacteria and antifungal activity against Candida species . The presence of halogen substituents was noted to enhance antibacterial properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(2-fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone?

- Methodology : The synthesis typically involves multi-step reactions:

Piperidine-thiadiazole coupling : React 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine with acylating agents under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidin-1-yl-ethanone backbone .

Fluorophenoxy introduction : Use nucleophilic substitution or Mitsunobu reactions to attach 2-fluorophenoxy groups to the ethanone moiety .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization (ethanol/water) for high-purity isolation .

- Critical Parameters : Monitor reaction pH (<7 to avoid thiadiazole ring degradation) and temperature (40–60°C for optimal coupling efficiency) .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; thiadiazole C=S at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~463.5 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in different assay systems?

- Troubleshooting Framework :

Assay Variability : Compare solvent systems (DMSO vs. saline) and cell lines (e.g., HEK293 vs. HeLa) to identify interference from fluorophenyl or thiadiazole moieties .

Structural Analogues : Cross-reference activity trends with derivatives (e.g., replacing 4-methoxybenzyl with pyridinyl groups) to isolate pharmacophore contributions .

- Example : A 2025 study found that thiadiazole derivatives with electron-withdrawing substituents showed enhanced kinase inhibition (IC₅₀ < 1 μM) compared to electron-donating groups .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Process Chemistry Recommendations :

- Continuous Flow Reactors : Improve thiadiazole-piperidine coupling efficiency by 30% via controlled residence times (2–5 min) and elevated pressure (2 bar) .

- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling steps (yields increase from 45% to 72% with 0.5 mol% Pd/C) .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and reduce side products .

Q. How does the 4-methoxybenzyl group influence metabolic stability?

- Metabolism Studies :

- Microsomal Assays : Human liver microsomes reveal rapid demethylation of the methoxy group (t₁/₂ = 15 min), generating a phenolic metabolite. Stabilize via fluorination or steric hindrance .

- CYP450 Profiling : CYP3A4 is the primary enzyme responsible; co-administration with inhibitors (e.g., ketoconazole) prolongs half-life .

Critical Analysis of Contradictory Evidence

- Spectral Data Conflicts : Overlapping NMR signals for fluorophenoxy and piperidine protons (δ 3.0–3.5 ppm) can be resolved via 2D-COSY or isotopic labeling .

- Biological Activity : Discrepancies in IC₅₀ values between studies may arise from variations in assay temperature (25°C vs. 37°C) or protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.